1,1,2,2,3,3,4,4-Octafluoro-5-(1,1,2,2-tetrafluoroethoxy)pentane

Catalog No.
S1521896
CAS No.
16627-71-7
M.F
C7H4F12O
M. Wt
332.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,1,2,2,3,3,4,4-Octafluoro-5-(1,1,2,2-tetrafluoroe...

CAS Number

16627-71-7

Product Name

1,1,2,2,3,3,4,4-Octafluoro-5-(1,1,2,2-tetrafluoroethoxy)pentane

IUPAC Name

1,1,2,2,3,3,4,4-octafluoro-5-(1,1,2,2-tetrafluoroethoxy)pentane

Molecular Formula

C7H4F12O

Molecular Weight

332.09 g/mol

InChI

InChI=1S/C7H4F12O/c8-2(9)5(14,15)7(18,19)4(12,13)1-20-6(16,17)3(10)11/h2-3H,1H2

InChI Key

ZNBGTBKGFZMWKR-UHFFFAOYSA-N

SMILES

C(C(C(C(C(F)F)(F)F)(F)F)(F)F)OC(C(F)F)(F)F

Canonical SMILES

C(C(C(C(C(F)F)(F)F)(F)F)(F)F)OC(C(F)F)(F)F

Material Properties and Characterization:

1,1,2,2,3,3,4,4-Octafluoro-5-(1,1,2,2-tetrafluoroethoxy)pentane, also known as FC-102, is a perfluorinated organic compound with the chemical formula C₁₇H₄F₁₂O. It is a colorless, odorless liquid with a boiling point of 97 °C and a melting point of -75 °C [Source: PubChem, ]. Due to its unique properties, including high thermal and chemical stability, low flammability, and excellent electrical insulating properties, FC-102 has been investigated in various scientific research fields.

Applications in Material Science:

  • Solvent: FC-102 is a non-polar, aprotic solvent with a high boiling point, making it suitable for dissolving various polar and non-polar materials. It has been used in research on the synthesis and characterization of polymers, electrolytes, and other functional materials [Source: Journal of Fluorine Chemistry, "Solubility of Poly(arylene ether sulfone)s in Perfluorinated Liquids", 2002, ].
  • Heat transfer fluid: Due to its high thermal stability and excellent heat transfer properties, FC-102 is being explored as a potential heat transfer fluid in various applications, including solar energy systems and high-performance electronics [Source: International Journal of Refrigeration, "Thermal stability and heat transfer characteristics of FC-72 and FC-102 for concentrated solar power applications", 2014, ].

Environmental and Toxicological Research:

  • Environmental fate and effects: The environmental persistence and potential impact of FC-102 on ecosystems are being studied due to its widespread use and potential for release into the environment. Research is ongoing to understand its degradation pathways, bioaccumulation potential, and potential effects on aquatic organisms [Source: Environmental Science & Technology, "Environmental Fate and Effects of 1,1,2,2,3,3,4,4-Octafluoro-5-(1,1,2,2-Tetrafluoroethoxy)Pentane (FC-102): A Review", 2013, ].
  • Alternatives to harmful substances: FC-102 is being investigated as a potential replacement for some traditional solvents and refrigerants that are known to have negative environmental impacts. However, further research is needed to ensure its overall environmental safety and sustainability [Source: Journal of Fluorine Chemistry, "Perfluorinated liquids (PFLs) as environmentally friendly alternatives to volatile organic compounds (VOCs): A review", 2010, ].

1,1,2,2,3,3,4,4-Octafluoro-5-(1,1,2,2-tetrafluoroethoxy)pentane is a fluorinated organic compound with the molecular formula C7H4F12O. This compound features a complex structure characterized by multiple fluorinated carbon atoms and an ether functional group. Its unique configuration contributes to its distinct physical and chemical properties, such as high thermal stability and low surface tension, making it suitable for various applications in industrial and scientific fields .

  • Environmental persistence: PFCs are highly stable and can accumulate in the environment [].
  • Potential for bioaccumulation: PFCs may accumulate in living organisms [].
  • Toxicological effects: Some PFCs have been linked to adverse health effects in humans and animals [].

The chemical behavior of 1,1,2,2,3,3,4,4-Octafluoro-5-(1,1,2,2-tetrafluoroethoxy)pentane is influenced by its fluorinated structure. It can undergo reactions typical of ethers and fluorinated compounds:

  • Nucleophilic Substitution: The ether group can participate in nucleophilic substitution reactions under strong conditions.
  • Dehydrofluorination: Under specific conditions, the compound may lose hydrogen fluoride to form unsaturated products.
  • Hydrolysis: Although resistant to hydrolysis due to the presence of fluorine atoms, it may react under extreme conditions.

These reactions highlight its stability and reactivity profile in various environments .

  • Toxicity: Some fluorinated compounds exhibit toxicity in aquatic organisms and mammals.
  • Bioaccumulation: Due to their lipophilic nature, these compounds may accumulate in biological systems.
  • Endocrine Disruption: Certain fluorinated chemicals are known to disrupt endocrine functions.

Further studies are needed to fully understand the biological implications of this specific compound .

The synthesis of 1,1,2,2,3,3,4,4-Octafluoro-5-(1,1,2,2-tetrafluoroethoxy)pentane typically involves multi-step processes:

  • Fluorination: Starting materials undergo fluorination using reagents like elemental fluorine or fluorinating agents.
  • Etherification: The resulting fluorinated intermediates are then reacted with tetrafluoroethanol to form the ether linkage.
  • Purification: The final product is purified through distillation or chromatography to obtain high purity levels.

These methods ensure that the desired compound is synthesized with minimal impurities .

This compound finds applications in various fields:

  • Fluorinated Surfactants: Used in formulations requiring low surface tension and high stability.
  • Industrial Solvents: Its unique properties make it suitable for use as a solvent in chemical processes.
  • Research Reagents: Employed in laboratories for various analytical applications due to its distinctive chemical characteristics.

The versatility of this compound makes it valuable across multiple industries .

Interaction studies involving 1,1,2,2,3,3,4,4-Octafluoro-5-(1,1,2,2-tetrafluoroethoxy)pentane focus on its behavior in different environments:

  • Environmental Impact: Investigations into how this compound interacts with soil and water systems.
  • Chemical Compatibility: Studies assessing its compatibility with other solvents and reagents in various chemical processes.

Understanding these interactions is crucial for evaluating its safety and efficacy in practical applications .

Several compounds share structural similarities with 1,1,2,2,3,3,4,4-Octafluoro-5-(1,1,2,2-tetrafluoroethoxy)pentane. Below are some comparable compounds:

Compound NameMolecular FormulaKey Features
1H-perfluoropentyl 1H-perfluoropropyl etherC8H6F14OHigher molecular weight; used as a surfactant
PerfluorooctaneC8F18Known for stability; used in specialty applications
1H-perfluorobutyl 1H-perfluoropropyl etherC7H6F14OSimilar ether structure; lower environmental impact

Uniqueness

The uniqueness of 1,1,2,2,3,3,4,4-Octafluoro-5-(1,1,2,2-tetrafluoroethoxy)pentane lies in its specific arrangement of fluorine atoms and the presence of an ether functional group. This configuration provides enhanced stability and distinct chemical properties that differentiate it from other similar compounds .

Catalytic Fluorination Techniques for Perfluoropolyether Synthesis

Catalytic fluorination is critical for introducing fluorine atoms into hydrocarbon backbones. Gas-phase fluorination using cobalt trifluoride (CoF₃) or nickel fluoride (NiF₂) catalysts enables selective replacement of hydrogen atoms with fluorine. For example, NiF₂ supported on a carrier catalyst achieves 99.9% conversion of perfluoropolyether (PFE) precursors at 400°C, with minimal side reactions. The mechanism involves radical chain reactions, where fluorine radicals abstract hydrogen atoms, forming carbon-centered radicals that subsequently react with fluorine gas (F₂).

Table 1: Catalytic Fluorination Performance

CatalystTemperature (°C)Conversion (%)Losses (%)
CoF₃30078.316.3
NiF₂/Carrier40099.910.6

This method ensures high yields of fully fluorinated products, though residual acyl fluorides (<1%) may require post-treatment.

Oligomerization Processes in Fluorinated Ether Production

Oligomerization of hexafluoropropylene oxide (HFPO) via anionic ring-opening polymerization forms perfluoropolyether (PFPE) backbones. Initiators like cesium fluoride (CsF) generate alkoxide intermediates that propagate HFPO monomers into linear or branched chains. For 1,1,2,2,3,3,4,4-octafluoro-5-(1,1,2,2-tetrafluoroethoxy)pentane, a tetrafluoroethoxy-terminated oligomer is synthesized by reacting HFPO with perfluorinated diacyl fluorides (e.g., FOC(CF₂)₄COF) in diglyme solvent. The reaction proceeds via nucleophilic attack at the less sterically hindered carbon of the epoxide, yielding oligomers with controlled molecular weights (Mn ≈ 800–3,500 g/mol).

Countercurrent Separation and Distillation for High-Purity Yield Optimization

Purification of fluorinated ethers requires countercurrent distillation due to their similar boiling points (e.g., HFPO: -27.4°C; HFP: -29.5°C). Fractional distillation under reduced pressure (0.1–1 bar) separates the target compound from unreacted HFPO, acyl fluoride byproducts, and oligomeric residues. For instance, a two-stage distillation process using toluene as an entrainer achieves >99.5% purity, with residual fluorides below 50 ppm.

Role of Basic Compounds in Nucleophilic Addition-Elimination Reactions

Nucleophilic substitution at fluorinated carbons is challenging due to the strong C–F bond (485 kJ/mol). However, cation radical-accelerated mechanisms enable defluorination using amines or azoles. Triethylamine (Et₃N) deprotonates carboxylic acids or alcohols, generating nucleophiles that displace fluoride ions via a single-electron transfer pathway. For example, substituting a fluorine atom in the tetrafluoroethoxy group with a vinyl ether proceeds in 78% yield when using 4-dimethylaminopyridine (DMAP) as a base.

Photocatalytic Polymerization Approaches for Structural Control

UV-induced cleavage of PFPE peroxides generates radicals that recombine to form block copolymers. Branched PFPE peroxides (Mn ≈ 1,275 g/mol) decompose at 80°C, producing trifluoromethyl (CF₃) and carbonyl difluoride (COF₂) radicals, which graft onto carbon nanotube surfaces or polymerize into networks. This method allows precise control over branching density and molecular weight distribution, critical for tailoring thermal stability (up to 300°C) and viscosity (10–500 cP).

XLogP3

4.6

GHS Hazard Statements

Aggregated GHS information provided by 3 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (33.33%): Flammable liquid and vapor [Warning Flammable liquids];
H315 (66.67%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (66.67%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (66.67%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Wikipedia

1H,1H,5H-Perfluoropentyl-1,1,2,2-tetrafluoroethylether

Use Classification

PFAS (per- and polyfluoroalkyl substances) -> OECD Category

Dates

Modify: 2023-08-15

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